molecular formula C16H11F3N4O B2877256 2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866145-80-4

2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2877256
CAS No.: 866145-80-4
M. Wt: 332.286
InChI Key: UUEJKPRUYKYSTJ-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a naphthylmethylidene moiety, and a pyrimidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and naphthylmethylidene groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding amine and aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce primary amines and aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the naphthylmethylidene moiety facilitates interactions with hydrophobic pockets in the target proteins. This dual interaction mechanism allows for potent inhibition of enzymatic activity and disruption of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-{[(E)-2-phenylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
  • 2-amino-3-{[(E)-2-benzylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Uniqueness

Compared to similar compounds, 2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the naphthylmethylidene group, which provides additional hydrophobic interactions and enhances the compound’s overall stability and binding affinity. This makes it a more potent and selective inhibitor in biological systems.

Properties

IUPAC Name

2-amino-3-[(E)-naphthalen-2-ylmethylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)13-8-14(24)23(15(20)22-13)21-9-10-5-6-11-3-1-2-4-12(11)7-10/h1-9H,(H2,20,22)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEJKPRUYKYSTJ-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NN3C(=O)C=C(N=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.